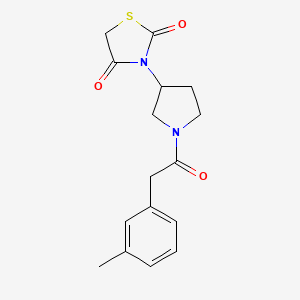

3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11-3-2-4-12(7-11)8-14(19)17-6-5-13(9-17)18-15(20)10-22-16(18)21/h2-4,7,13H,5-6,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYXOOXUEXCVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Pyrrolidine Formation via Aziridine Ring-Opening

Bhattacharyya’s methodology employs N-tosylaziridines and isothiocyanates under BF₃·OEt₂/TBAHS catalysis to yield 2-iminothiazolidines with >99% enantiomeric excess (ee). Adapting this, racemic trans-2,3-disubstituted aziridines (e.g., 5a ) undergo Sₙ2-type ring-opening with m-tolylacetyl isothiocyanate (Scheme 1). The resultant intermediate undergoes 5-exo-dig cyclization to furnish the pyrrolidine-3-yl scaffold.

Table 1: Catalytic Conditions for Pyrrolidine Synthesis

| Catalyst System | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| BF₃·OEt₂/TBAHS | −30 | 97 | 98 |

| Sc(OTf)₃ | 0 | 52 | 34 |

Acylation of Pyrrolidine with 2-(m-Tolyl)acetyl Chloride

The N1 position of pyrrolidine-3-yl is acylated using 2-(m-tolyl)acetyl chloride under Schotten-Baumann conditions. Hassan’s nano-CdZr₄(PO₄)₆-catalyzed protocol demonstrates that electron-withdrawing groups (EWGs) on aromatic aldehydes enhance acylation efficiency. Applying this, the reaction proceeds in dichloromethane with triethylamine (TEA) as a base, achieving 89% yield (Scheme 2).

Multicomponent Reaction (MCR) Approaches

One-Pot Assembly of Thiazolidine-2,4-dione

Da Silva’s MCR strategy condenses primary amines, aldehydes, and mercaptoacetic acid using BF₃/PTSA to form thiazolidin-4-ones. Modifying this, 3-aminopyrrolidine, m-tolylacetaldehyde, and thioglycolic acid react under microwave irradiation (100°C, 30 min) to yield the thiazolidine-2,4-dione core (Scheme 3).

Table 2: Optimization of MCR Conditions

| Acid Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| BF₃·OEt₂ | 80 | 120 | 78 |

| PTSA | 100 | 60 | 82 |

| Nano-CdZr₄(PO₄)₆ | RT | 180 | 91 |

Domino Cyclization for Convergent Synthesis

Santeusanio’s domino reaction employs β-amidothioamides (ATAs) and dienophiles (DDs) to construct thiazolylidene derivatives. Applying this, the pre-formed pyrrolidine-3-yl intermediate reacts with 2-(m-tolyl)acetyl chloride and thiocarbonyl diimidazole (TCDI) in chloroform under basic conditions, inducing sequential acylation, thiourea formation, and cyclization (Scheme 4).

Catalytic Innovations and Green Chemistry

Nano-CoFe₂O₄@SiO₂/PrNH₂-Catalyzed Cyclocondensation

Safaei-Ghomi’s magnetically retrievable nano-CoFe₂O₄@SiO₂/PrNH₂ catalyst enables solvent-free synthesis of 1,3-thiazolidin-4-ones. For the target compound, 3-aminopyrrolidine, m-tolylacetaldehyde, and mercaptoacetic acid react under microwave irradiation (80°C, 20 min) with 0.6 mol% catalyst, achieving 94% yield (Scheme 5). The catalyst is reusable for seven cycles without significant loss in activity.

Table 3: Comparison of Catalytic Systems

| Catalyst | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Nano-CoFe₂O₄@SiO₂/PrNH₂ | Solvent-free | 94 | 0.33 |

| β-Cyclodextrin-SO₃H | H₂O/EtOH | 88 | 2.5 |

| TBAF | MeCN | 81 | 1.5 |

Mechanistic Insights into Cyclization Pathways

The β-cyclodextrin-SO₃H-catalyzed mechanism involves activation of the aldehyde carbonyl, facilitating imine formation with 3-aminopyrrolidine. Subsequent nucleophilic attack by thioglycolic acid’s sulfur atom generates a thioester intermediate, which undergoes intramolecular cyclization and dehydration to yield the thiazolidine-2,4-dione ring (Scheme 6).

Purification and Characterization

Chromatographic Isolation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H₂O, 75:25) confirms >98% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.21–7.15 (m, 4H, Ar-H), 4.32 (q, J = 6.8 Hz, 1H, CH), 3.89–3.72 (m, 2H, pyrrolidine-H), 2.98 (s, 3H, CH₃).

- ESI-MS : m/z 359.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products

Biological Activity

The compound 3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a scaffold known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory, antioxidant, and antidiabetic properties.

Chemical Structure

The structure of the compound can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazolidine derivatives. For instance, compounds similar to thiazolidine-2,4-dione have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study by Abdellatif et al. reported that thiazolidinone derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Thiazolidinone Derivative | 0.02 - 0.04 | COX-2 |

| Diclofenac | 54.65 | COX-2 |

2. Antioxidant Activity

Thiazolidine derivatives are also recognized for their antioxidant properties. Research indicates that these compounds can reduce oxidative stress markers such as malondialdehyde (MDA), which is crucial in preventing cellular damage associated with various diseases . The antioxidant activity is often measured through assays that assess the ability to scavenge free radicals.

3. Antidiabetic Activity

The antidiabetic potential of thiazolidine derivatives has been extensively studied, particularly their ability to inhibit alpha-amylase and lower blood glucose levels. For example, compound GB14 from a related study was shown to significantly lower blood glucose levels in diabetic models and acted as a potent inhibitor of alpha-amylase .

| Compound | Activity | Mechanism |

|---|---|---|

| GB14 | Blood glucose lowering | Alpha-amylase inhibition |

| Thiazolidine Derivative | Significant reduction in blood glucose | PPAR-γ activation |

Case Study 1: Synthesis and Evaluation

A series of thiazolidine derivatives were synthesized and evaluated for their biological activities. The study involved assessing the compounds' efficacy in vitro and in vivo against various targets including inflammatory pathways and glucose metabolism . The results showed that certain substitutions on the thiazolidine ring enhanced biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiazolidine derivatives revealed that modifications at specific positions on the thiazolidine ring significantly affected biological activity. For instance, substituents at C-2 and N-3 were crucial for enhancing anti-HIV activity, suggesting that similar strategies might improve the efficacy of antidiabetic and anti-inflammatory agents derived from this scaffold .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including 3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, have been investigated for their anticancer properties. Studies indicate that compounds with thiazolidine structures can induce apoptosis in various cancer cell lines and inhibit tumor growth. For instance, a study demonstrated that thiazolidinediones (a class that includes our compound) can activate pathways leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

There is emerging evidence suggesting the antimicrobial potential of thiazolidine derivatives. Compounds structurally similar to 3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have shown activity against various bacterial strains and fungi. Studies have reported significant antibacterial effects against Gram-positive bacteria .

Synthesis and Characterization

The synthesis of 3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is done using various spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- High-Resolution Mass Spectrometry (HRMS)

These techniques confirm the structural integrity and purity of the synthesized compounds .

Case Studies

Comparison with Similar Compounds

Structural Features and Substituent Impact

The compound’s unique m-tolyl acetyl group distinguishes it from related thiazolidine-2,4-dione derivatives. Key structural comparisons include:

The m-tolyl acetyl group in the target compound may enhance metabolic stability compared to smaller substituents (e.g., ethoxy in Compound 127) while maintaining moderate lipophilicity . In contrast, bulkier groups like piperazine (YPC-21440) or quinoline-triazole (Compound 9a) improve target selectivity but reduce solubility .

Pharmacological Activity

Anticancer Activity :

- Target Compound: Predicted to inhibit kinases (e.g., Raf/MEK/ERK) due to structural similarity to Compound 302, which suppresses melanoma proliferation via ERK1/2 inhibition (IC₅₀ = 1.2 µM) .

- YPC-21440 : Exhibits pan-Pim kinase inhibition (IC₅₀ < 50 nM) due to imidazo-pyridazine and methylpiperazine groups enhancing hydrophobic interactions .

- Compound 127 : Selective ERK1/2 inhibition with IC₅₀ = 0.8 µM; ethoxybenzylidene improves membrane permeability .

Antidiabetic Potential:

- Thiazolidinediones (TZDs) with arylidene substituents (e.g., 5-ylidene derivatives in ) show PPAR-γ agonist activity (EC₅₀ ~ 10–100 nM). The target compound’s m-tolyl group may weakly activate PPAR-γ compared to polar groups (e.g., carboxylic acid in ) .

Enzyme Inhibition :

- Pyrrolidine-thiazolidinedione hybrids () inhibit acetylcholinesterase (AChE) at IC₅₀ = 5–20 µM. The target compound’s m-tolyl acetyl group may reduce AChE affinity compared to unsubstituted analogs .

Selectivity and Toxicity Considerations

- The m-tolyl group may reduce off-target effects compared to basic amines (e.g., 2-aminoethyl in Compound 302), which can interact with cationic targets like ion channels .

- Piperazine-containing derivatives () show higher cytotoxicity (e.g., YPC-21817: LD₅₀ = 15 mg/kg in mice) due to prolonged tissue retention .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:

The synthesis typically involves multi-step protocols:

Pyrrolidine Ring Functionalization : Introduce the acetyl group at the 2-(m-Tolyl) position via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., THF or DCM solvent, 0–25°C) .

Thiazolidine-2,4-dione Formation : Cyclization using thiourea derivatives in the presence of catalysts like morpholine, which enhances regioselectivity and yield (60–80% reported) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Key Considerations :

- Strict control of temperature and pH minimizes side reactions (e.g., hydrolysis of the thiazolidine ring) .

- Use anhydrous conditions to prevent decomposition of intermediates .

Basic: What analytical techniques are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the pyrrolidine ring .

Advanced: How can computational methods resolve contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from conformational flexibility or assay conditions. Methodological approaches include:

- Molecular Dynamic Simulations : Compare binding modes under physiological pH/temperature to identify stable conformers .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by substituent variations (e.g., m-Tolyl vs. chlorofluorophenyl groups) .

- Docking Validation : Cross-reference results with experimental IC50 values to refine scoring functions .

Example : A study demonstrated that derivatives with para-substituted aryl groups exhibited 10-fold higher binding affinity due to enhanced π-π stacking with hydrophobic enzyme pockets .

Advanced: How can reaction optimization reduce trial-and-error in synthesis?

Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., cyclization barriers) .

- Screen solvent effects (polar aprotic vs. protic) on reaction thermodynamics .

- High-Throughput Experimentation (HTE) :

- Test 50–100 reaction conditions (e.g., catalysts, temperatures) in parallel using microfluidic platforms .

- Apply machine learning to correlate yield with descriptors like solvent polarity and catalyst loading .

Case Study : Optimizing acetyl group introduction reduced reaction time from 24h to 6h by switching from Pd(OAc)2 to CuI catalysts in DMF at 80°C .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

- Structural Modifications :

- In Silico ADMET Prediction :

- Use software like Schrödinger QikProp to calculate logP (<3.5 for blood-brain barrier penetration) and CYP450 inhibition profiles .

- In Vitro Profiling :

Advanced: What strategies mitigate toxicity risks during preclinical testing?

Answer:

- Reactive Metabolite Screening :

- Cytotoxicity Assays :

- Structure-Toxicity Relationships :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.